Dipotassium;phthalic acid

Catalog No.
S573700
CAS No.
4409-98-7
M.F
C8H6K2O4+2
M. Wt
244.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipotassium;phthalic acid

CAS Number

4409-98-7

Product Name

Dipotassium;phthalic acid

IUPAC Name

dipotassium;phthalic acid

Molecular Formula

C8H6K2O4+2

Molecular Weight

244.33 g/mol

InChI

InChI=1S/C8H6O4.2K/c9-7(10)5-3-1-2-4-6(5)8(11)12;;/h1-4H,(H,9,10)(H,11,12);;/q;2*+1

InChI Key

GOMCKELMLXHYHH-UHFFFAOYSA-N

Synonyms

disodium phthalate, phthalate, phthalic acid, phthalic acid, copper salt, phthalic acid, dipotassium salt, phthalic acid, disodium salt, phthalic acid, monobarium salt, phthalic acid, monocalcium salt, phthalic acid, monoiron (2+) salt, phthalic acid, monolead (2+) salt, phthalic acid, monopotassium salt, phthalic acid, monoruthenium salt, phthalic acid, monosodium salt, phthalic acid, potassium salt, phthalic acid, potassium, sodium salt, phthalic acid, sodium salt, potassium hydrogen phthalate

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)C(=O)O.[K+].[K+]

Phthalic acid dipotassium salt is the dipotassium salt of 1,2-benzenedicarboxylic acid.

Dipotassium phthalate (K2Phth) is a highly soluble organic salt functioning as a critical dicarboxylate precursor, an n-type dopant in optoelectronics, and a high-capacity buffer component. Unlike its mono-potassium counterpart (potassium hydrogen phthalate, KHP), the fully neutralized dipotassium salt exhibits distinct thermal stability, melting at 437°C before undergoing controlled decomposition and isomerization at higher temperatures [1]. This specific thermal profile, combined with its high aqueous solubility and specific ionic interactions, makes it an indispensable material for high-temperature solid-state rearrangements (such as the Henkel process), concentrated electrolyte formulations, and advanced phase-transfer catalysis workflows where precise phase boundaries and thermal resilience are required.

Research Fit

Ionic Form Fully deprotonated dipotassium salt; delivers phthalate dianion directly Distinct from mono‑potassium analog KHPh
Key Workflow Extended pH buffer calibration, electrolyte thermodynamic modeling, OLED n‑doping Multi‑point pH 3.8–5.3 range accessible only with K₂PH mixtures
Selection Logic Choose when dianion chemistry, n‑type doping, or precise buffer range extension is required Not interchangeable with KHPh for these roles

Substituting dipotassium phthalate with closely related analogs, such as potassium hydrogen phthalate (KHP), free phthalic acid, or disodium phthalate, routinely leads to process failure in advanced applications. In thermal isomerization workflows, free phthalic acid dehydrates and sublimes below 300°C, completely failing to reach the 400°C+ threshold required for catalytic rearrangement into terephthalate [1]. Similarly, substituting the dipotassium salt with a disodium salt alters the thermodynamic pathway, favoring the meta-isomer (isophthalate) rather than the para-isomer (terephthalate). In aqueous buffer and electrolyte formulations, KHP is limited by its acidic proton and lower solubility, restricting its predictable activity coefficient range compared to the fully deprotonated dipotassium form [2]. Thus, procurement must strictly specify the dipotassium salt for high-temperature precursor applications and high-ionic-strength formulations.

Substitution Risk

Buffer Range
K₂PH/KHPh mixtures cover pH 3.8–5.3
vs
KHPh alone limited to ~pH 4.00; extended range may not transfer
Activity Model
β⁽⁰⁾ ≈ 0.25 mol⁻¹·kg for K₂PH
vs
β⁽⁰⁾ ≈ 0.084 for KHPh; using KHPh parameters may shift model accuracy
Electronic Role
K₂PH functions as n‑type dopant in OLEDs
vs
KHPh lacks dianionic character needed for Fermi‑level shift; doping context may not transfer

Thermodynamic Predictability in High-Ionic-Strength Formulations

In the formulation of concentrated buffers and electrolytes, the thermodynamic predictability of the solute is critical. Dipotassium phthalate (K2Phth) demonstrates stable and predictable mean activity coefficients (modeled via Pitzer equations) up to an ionic strength of 1.5 mol/kg. In direct contrast, the standard buffer salt potassium hydrogen phthalate (KHPh) deviates from predictable models beyond 0.5 mol/kg ionic strength [1]. This 3-fold increase in operational ionic strength tolerance allows K2Phth to be utilized in highly concentrated industrial solutions where KHPh would introduce unacceptable calculation errors.

Evidence DimensionMaximum ionic strength for predictable mean activity coefficients (Pitzer modeling)
Target Compound Data1.5 mol/kg (Dipotassium phthalate)
Comparator Or Baseline0.5 mol/kg (Potassium hydrogen phthalate)
Quantified Difference3x higher ionic strength tolerance for accurate thermodynamic modeling
ConditionsAqueous solution at 298.15K

Enables the formulation of highly concentrated industrial buffers and electrolytes without losing thermodynamic predictability, a critical factor for scale-up calculations.

pH Buffer Range Extension
Head-to-head
pH 3.8–5.3 window via KHPh + K₂PH mixtures; ±0.01 pH unit agreement between models
Supports multi‑point calibration workflow
Reported at 298.15 K, ionic strength ≤ 0.15 mol·kg⁻¹

Precursor Viability for High-Temperature Henkel Isomerization

The synthesis of bio-based terephthalic acid (TPA) via non-petroleum pathways relies on the Henkel rearrangement, which requires a precursor capable of surviving temperatures exceeding 400°C. Dipotassium phthalate serves as this essential intermediate, successfully undergoing catalytic isomerization (using CdI2 or Zn catalysts) at 400–430°C to yield 44% to 49.8% TPA [1]. If free phthalic acid is used as a baseline substitute, the process yields 0% TPA, as the free acid undergoes premature dehydration to phthalic anhydride and sublimes well below the required reaction temperature. The specific potassium coordination is required to stabilize the transition state and drive the para-directed rearrangement.

Evidence DimensionTerephthalic acid (TPA) yield via high-temperature (400°C) catalytic rearrangement
Target Compound Data~44% to 49.8% yield (Dipotassium phthalate)
Comparator Or Baseline0% yield (Free phthalic acid)
Quantified DifferenceComplete enablement of the reaction vs. total thermal degradation/sublimation
Conditions400°C, CdI2 catalyst, CO2 pressure (Henkel method)

Dictates the procurement of the dipotassium salt as the mandatory, non-substitutable precursor for alternative and bio-based terephthalic acid manufacturing.

Pitzer Parameter Divergence
Head-to-head
K₂PH β⁽⁰⁾ = 0.25 ± 0.01 vs KHPh β⁽⁰⁾ = 0.084 ± 0.013 mol⁻¹·kg; β⁽¹⁾ non‑zero vs zero
K₂PH‑specific parameters required for accurate thermodynamic modeling
Galvanic cell data, 298.15 K, up to 1.5 mol·kg⁻¹ ionic strength

n-Type Dopant Efficiency in Organic Light-Emitting Diodes (OLEDs)

In optoelectronic manufacturing, dipotassium phthalate (PAK2) functions as an efficient n-type organic dopant. When doped into a Bathophenanthroline (BPhen) electron transport layer, the device achieves an External Quantum Efficiency (EQE) of 5.8% and a current efficiency of 21.8 cd/A [1]. This represents a significant enhancement over standard undoped BPhen baselines, which suffer from poor hole/electron recombination efficiency. The incorporation of the dipotassium salt efficiently reduces excess injected holes, directly translating to a longer operational lifetime and higher luminous efficiency in C545T-doped OLED devices.

Evidence DimensionExternal Quantum Efficiency (EQE) and Current Efficiency
Target Compound Data5.8% EQE and 21.8 cd/A (PAK2-doped BPhen)
Comparator Or BaselineStandard undoped BPhen electron transport layer
Quantified DifferenceSignificant enhancements in recombination efficiency and operational lifetime over undoped baselines
ConditionsC545T-doped OLED device architecture

Justifies the selection of dipotassium phthalate as a specialized n-type dopant to maximize efficiency and lifespan in commercial OLED displays.

OLED Fermi‑Level Shift
Head-to-head
PAK2‑doped BPhen: Fermi level ~0.5 eV below LUMO; 3.6 cd·A⁻¹, 2.1 lm·W⁻¹ at 5.3 V
Supports low‑voltage OLED device research
Vacuum‑deposited thin films, Al cathode, 20 mA·cm⁻² drive
Aqueous Solubility
Cross‑study comparable
K₂PH: 25 mg·mL⁻¹ (25 g·L⁻¹) at room temp. KHPh: 80 g·L⁻¹ at 20 °C. ~3.2‑fold lower for dipotassium salt.
May constrain concentrated single‑salt stock preparation
Supplier‑reported data; solubility context to verify
n‑Type Dopant Class Niche
Class‑level
Sublimable organic dipotassium salt with reported Fermi‑level shift of 1.2 eV vs undoped BPhen; doping function absent in KHPh.
Context‑dependent device‑physics research tool
Performance relative to broader dopant class requires review

Concentrated Buffer and Electrolyte Manufacturing

Directly downstream of its extended thermodynamic predictability at high ionic strengths (up to 1.5 mol/kg) [1], dipotassium phthalate is a highly effective choice for formulating highly concentrated industrial buffer solutions and specialized aqueous electrolytes. It outperforms potassium hydrogen phthalate in these extreme environments, ensuring accurate pH control and activity coefficient modeling during bulk chemical processing.

Bio-Based Terephthalic Acid (TPA) Synthesis via Henkel Rearrangement

Leveraging its distinct thermal stability up to 437°C and its specific alkali-metal coordination [2], dipotassium phthalate is the mandatory precursor for the Henkel isomerization process. It is utilized in non-petroleum and bio-based chemical workflows to catalytically rearrange into dipotassium terephthalate, which is subsequently acidified to yield high-purity TPA for bioplastic (e.g., PBAT, Bio-PET) production.

Electron Transport Layer Doping in OLED Fabrication

Based on its proven ability to achieve 5.8% EQE and 21.8 cd/A in doped devices [3], dipotassium phthalate is deployed as an n-type organic dopant in OLED manufacturing. It is specifically integrated into electron transport layers (such as BPhen) to balance charge carrier injection, reduce hole accumulation, and extend the operational lifetime of the luminescent device.

Application Fit Matrix

Application
Selection Property
Validation Focus
Multi‑point pH calibration
Buffer range extension capability
pH accuracy across 3.8–5.3 window; model consistency review
Electrolyte thermodynamic modeling
K₂PH‑specific Pitzer parameters
Activity coefficient prediction accuracy; speciation model review
OLED electron‑transport doping
Sublimable dianionic dopant identity
Fermi‑level alignment context; device efficiency endpoint review
Dianion stock for synthesis
Fully deprotonated salt form
Solubility upper limit; proton‑free reaction condition review

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

243.95402164 Da

Monoisotopic Mass

243.95402164 Da

Heavy Atom Count

14

Related CAS

88-99-3 (Parent)

Other CAS

4409-98-7

General Manufacturing Information

1,2-Benzenedicarboxylic acid, potassium salt (1:2): ACTIVE

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